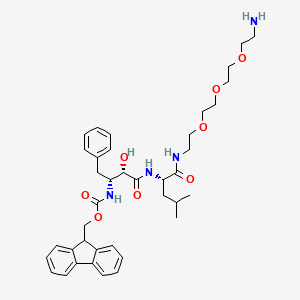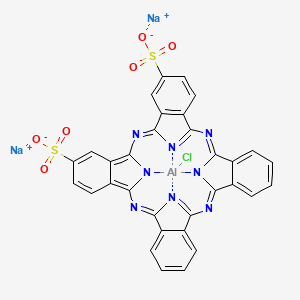
THP-PEG1-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THP-PEG1-Boc, also known as 2-[2-(oxan-2-yloxy)ethoxy]oxane, is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by the presence of a tetrahydropyranyl (THP) group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly employed in chemical biology and medicinal chemistry for its ability to facilitate the conjugation of various molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG1-Boc typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the PEG chain are protected using the THP group. This is achieved by reacting the PEG with dihydropyran in the presence of an acid catalyst.
Introduction of Boc Group: The Boc group is introduced by reacting the THP-protected PEG with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are reacted with dihydropyran and di-tert-butyl dicarbonate under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
THP-PEG1-Boc undergoes various chemical reactions, including:
Substitution Reactions: The THP group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids such as hydrochloric acid or trifluoroacetic acid.
Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups.
Deprotection Reactions: The major product is the PEG chain with an exposed amine group.
Wissenschaftliche Forschungsanwendungen
THP-PEG1-Boc has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: It facilitates the conjugation of biomolecules, enabling the study of protein-protein interactions.
Medicine: It is employed in the development of targeted therapies, such as antibody-drug conjugates (ADCs).
Industry: It is used in the production of various PEGylated compounds, which have applications in drug delivery and diagnostics.
Wirkmechanismus
THP-PEG1-Boc acts as a linker that facilitates the conjugation of different molecules. In the context of PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This enables the targeted degradation of the protein via the ubiquitin-proteasome system. The THP group provides stability, while the Boc group protects the amine functionality during synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
THP-SS-PEG1-Boc: A cleavable linker used in the synthesis of ADCs.
MS-PEG1-THP: A heterobifunctional PEG linker containing a mesylate group and a THP group.
Uniqueness
THP-PEG1-Boc is unique due to its combination of the THP and Boc groups, which provide stability and protection during synthesis. This makes it particularly useful in the synthesis of complex molecules such as PROTACs and ADCs.
Eigenschaften
Molekularformel |
C13H24O5 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
tert-butyl 2-[2-(oxan-2-yloxy)ethoxy]acetate |
InChI |
InChI=1S/C13H24O5/c1-13(2,3)18-11(14)10-15-8-9-17-12-6-4-5-7-16-12/h12H,4-10H2,1-3H3 |
InChI-Schlüssel |
LZEMFIWULHSOJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)



![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)





![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
